N-(4-Methylphenethyl)aniline
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Overview
Description
N-(4-Methylphenethyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group attached to a 4-methylphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(4-Methylphenethyl)aniline involves the nucleophilic substitution of a halogenated precursor with aniline.
Reduction of Nitroarenes: Another method involves the reduction of 4-methylphenethyl nitrobenzene to the corresponding amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Secondary amines and other reduced products.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
N-(4-Methylphenethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methylphenethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.
N-Phenethyl Aniline: Similar in structure but lacks the methyl group on the phenethyl moiety.
N-(4-Methylphenyl) Aniline: Similar but with the methyl group directly attached to the aniline ring.
Uniqueness: N-(4-Methylphenethyl)aniline is unique due to the presence of both the 4-methylphenethyl and aniline groups, which confer specific chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-13-7-9-14(10-8-13)11-12-16-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
InChI Key |
WISBVPAFDHAZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2=CC=CC=C2 |
Origin of Product |
United States |
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